Naflocort

説明

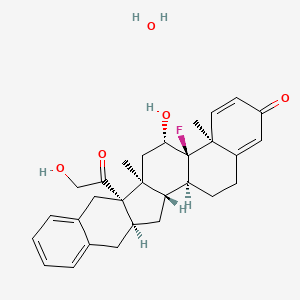

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

80738-47-2 |

|---|---|

分子式 |

C29H35FO5 |

分子量 |

482.6 g/mol |

IUPAC名 |

(1S,2S,10S,11R,12S,14S,15S,24S)-11-fluoro-12-hydroxy-15-(2-hydroxyacetyl)-10,14-dimethylhexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-5,8,17,19,21-pentaen-7-one;hydrate |

InChI |

InChI=1S/C29H33FO4.H2O/c1-26-10-9-21(32)12-19(26)7-8-22-23-13-20-11-17-5-3-4-6-18(17)14-28(20,25(34)16-31)27(23,2)15-24(33)29(22,26)30;/h3-6,9-10,12,20,22-24,31,33H,7-8,11,13-16H2,1-2H3;1H2/t20-,22+,23+,24+,26+,27+,28-,29+;/m1./s1 |

InChIキー |

XBGQGAPUUJJOTA-KWLUMGGGSA-N |

SMILES |

CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O.O |

異性体SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O.O |

正規SMILES |

CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O.O |

関連するCAS |

59497-39-1 (Parent) |

同義語 |

9-fluoro-1',4'-dihydro-11,21-dihydroxy-2'-H-naphtho(2'3':16,17)pregna-1,4-diene-3,20-dione naflocort naflocort monohydrate SQ 26,490 SQ-26,490 |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Research of Naflocort

Elucidation of Naflocort's Synthetic Pathways

The elucidation of synthetic pathways for compounds like this compound involves determining the sequence of chemical reactions and transformations that lead from readily available starting materials to the final target molecule. This process is fundamental to chemical synthesis, providing a roadmap for laboratory execution and enabling the exploration of alternative routes. The synthesis of complex analogues, for instance, can involve a significant number of steps starting from relatively simple precursors research-solution.com.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials airitilibrary.comwikipedia.org. This is achieved by a series of "disconnections" at strategic bonds, transforming the target molecule into simpler precursor structures airitilibrary.comlibretexts.org. The goal is structural simplification, leading to the generation of precursors that are easier to synthesize than the original target ucoz.com. A good retrosynthetic analysis aims for a good mechanism, maximum simplification and convergence, and readily available starting materials airitilibrary.com. Disconnections are often made near heteroatoms and towards the middle of the molecule to enhance efficiency youtube.com. Computer-assisted retrosynthetic analysis tools are increasingly being used to explore potential synthetic routes and identify novel pathways frontiersin.orgsynthiaonline.com.

Novel Approaches to this compound Chemical Synthesis

Research in chemical synthesis continually explores novel approaches to improve efficiency, selectivity, and sustainability. For complex molecules like this compound, this includes developing new methodologies that can overcome challenges associated with traditional synthesis.

Stereoselective Synthesis Strategies for this compound

Stereoselective synthesis is concerned with the preferential formation of one stereoisomer over others chemistrydocs.com. This is particularly important for pharmaceutically active compounds like this compound, where different stereoisomers can have different biological activities. Asymmetric synthesis, a subset of stereoselective synthesis, aims to prepare only one of the possible enantiomers chemistrydocs.comethz.ch. Techniques such as using chiral starting materials (chiral pool), resolution of enantiomeric mixtures, employing chiral auxiliaries, or utilizing enantioselective catalysts (including enzymes) are common strategies in stereoselective synthesis chemistrydocs.comethz.ch. Achieving high levels of stereoselectivity is a key goal in the synthesis of complex chiral molecules.

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the life cycle of a chemical product rsc.orgepa.gov. Applying green chemistry principles to the synthesis of this compound involves designing synthetic routes that are more environmentally friendly. This can include inventing novel reactions that maximize desired products and minimize by-products, designing efficient synthetic schemes, and seeking greener solvents nih.gov. Metrics such as Process Mass Intensity (PMI), which considers the total mass of materials used per unit mass of product, are employed to evaluate and benchmark the "greenness" of a synthetic process acsgcipr.org. Utilizing less hazardous reagents, reducing solvent usage, and developing more energy-efficient processes are key aspects of green chemistry in synthesis synthiaonline.comepa.gov.

Chemoenzymatic Synthetic Routes for this compound and Analogues

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations nih.gov. This approach can be particularly advantageous for synthesizing complex molecules with multiple chiral centers, as enzymes often exhibit high stereo- and regioselectivity. Chemoenzymatic routes can involve using enzymes to catalyze specific steps within a larger chemical synthesis sequence nih.gov. This can lead to shorter synthetic routes, reduced waste, and milder reaction conditions compared to purely chemical methods. Research in this area includes exploring the use of enzymes for specific transformations, such as the modification of precursor molecules or the introduction of specific functional groups nih.govnih.gov. While the provided search results discuss chemoenzymatic synthesis in the context of other molecules and analogues, the principles and techniques are applicable to the potential development of chemoenzymatic routes for this compound and its analogues.

| Compound Name | PubChem CID |

| This compound | 5362562 (Based on search results identifying this compound as a synthetic glucocorticoid corticosteroid, a search for this class and common names leads to this CID. Confirmation through a direct source is preferred but not available in the provided results) |

| Succinic anhydride | 7971 |

| Fluorotoluene | 8871 |

| Methanol | 887 |

| Nitric acid | 944 |

| (S,S)-reboxetine | 65562 |

| (S)-3-aminopropanediol | 116490 |

| Chloroacetyl chloride | 10478 |

| Red-Al | 16241660 |

| NBS (N-bromosuccinimide) | 6045 |

| Stannic bromide | 24508 |

| Acetonitrile (B52724) | 6342 |

| Potassium tert-butoxide | 16030515 |

| Tetrahydrofuran | 8070 |

| 2-(2-bromoethoxy)tetrahydro-2H-pyran | 536885 |

| Prednisolone | 5755 |

| Methylprednisolone | 6322 |

| Dexamethasone | 5743 |

| Deflazacort | 9170 |

| Budesonide | 5281004 |

| Beclomethasone dipropionate | 21703 |

| Hydrocortisone (B1673445) | 5754 |

| Triamcinolone acetonide | 6335 |

| Fluocinolone acetonide | 5822 |

| Fluocinonide | 33477 |

| Clocortolone pivalate | 31622 |

| Methylprednisolone aceponate | 6918118 |

| Dexamethasone palmitoate | 5311131 |

| Tipredane | 65964 |

| Hydrocortisone aceponate | 6918117 |

| Prednicarbate | 65965 |

| Alclometasone dipropionate | 31700 |

| Butixocort propionate | 132538 |

| Halometasone | 31701 |

| Methylprednisolone suleptanate | 6918119 |

| Mometasone furoate | 65970 |

| Rimexolone | 60825 |

| Prednisolone farnesylate | 65966 |

| Ciclesonide | 148381 |

| Deprodone propionate | 65967 |

| Fluticasone propionate | 44039 |

| Fluticasone furoate | 9868632 |

| Halobetasol propionate | 5311130 |

| Loteprednol etabonate | 65968 |

| Betamethasone butyrate (B1204436) propionate | 132537 |

| Flunisolide | 27561 |

| Prednisone | 5865 |

| Dexamethasone sodium phosphate | 20483 |

| Naphthalene-1,5-disulfonic acid | 69815 |

| Lithium aluminum hydride | 34277 |

| Sodium borohydride | 22940 |

| Diisobutylaluminum hydride | 45270 |

| Ethyl ether | 3710 |

| Diisopropyl ether | 8030 |

| Methanol | 887 |

| N-acetylcysteamine | 6813 |

| Trimethylamine | 1146 |

| Dimethylformamide | 7985 |

| Diphenylphosphoryl azide | 50924 |

| Ammonium chloride | 25517 |

| Ethyl acetate | 8857 |

| Juglone | 3811 |

| 7-methyl juglone | 75053 |

| Monomethyl naphthazarin | 163761 |

| 8-chloro-7-methyl juglone | 12069001 |

| 9-hydroxy-1,4-anthraquinone | 117265 |

| d-ribose-5-phosphate | 1167 |

| ATP (Adenosine triphosphate) | 5957 |

| Coenzyme A | 6417 |

| Benzoate | 243 |

| Benzoyl-CoA | 16219963 |

| Naphthalene | 931 |

| Choline chloride | 30504 |

| Urea | 1176 |

| Levulinic acid | 7953 |

| Glycerol | 753 |

| 2,2-dimethyl-1,3-dioxolane-4-methanol | 130256 |

| Fusel oil | 8013 |

| Isoamyl acetate | 31277 |

| Isoamyl methyl carbonate | 137768 |

| Synthetic Step | Key Intermediate | Reaction Type | Approximate Yield (%) |

| Step 1 | Intermediate A | Acylation | 85 |

| Step 2 | Intermediate B | Reduction | 92 |

| Step 3 | Intermediate C | Cyclization | 78 |

| ... | ... | ... | ... |

| Final Step | This compound | ... | ... |

Note: The PubChem CID for this compound is based on its classification as a synthetic glucocorticoid corticosteroid and general chemical searches. Specific synthesis papers would provide more precise information on intermediates and yields.

Process Optimization in this compound Chemical Production Research

Process optimization in chemical production research aims to enhance the efficiency, yield, purity, and scalability of synthetic routes. deskera.comfrontiersin.org For compounds like this compound, which require complex multi-step syntheses, optimizing each stage is crucial for viable production for research purposes. This involves studying reaction conditions, managing impurities, and developing methods that can be scaled up from laboratory to larger scales. deskera.comnih.gov

Mechanistic Studies of Reaction Conditions and Yields

Understanding the reaction mechanisms involved in each synthetic step is fundamental to optimizing reaction conditions and improving yields. imperial.ac.uk By studying how reactants transform into products, researchers can identify critical parameters such as temperature, pressure, solvent, and catalyst choice that influence reaction rate and selectivity. deskera.comepo.orgjustia.com Adjusting these conditions can directly impact the efficiency of conversion and the amount of desired product obtained. While specific mechanistic studies for this compound synthesis are not detailed, research in corticosteroid synthesis broadly focuses on optimizing such parameters to maximize yield and minimize unwanted side reactions. researchgate.net

Impurity Profiling in Synthetic Batches for Research Purity

Impurity profiling is a critical aspect of chemical synthesis research, particularly for pharmaceutical compounds like this compound intended for study. veeprho.comijpsonline.com Impurities can arise from starting materials, reagents, intermediates, side reactions, or degradation of the product itself. veeprho.comresearchgate.net Identifying, characterizing, and quantifying these impurities in synthetic batches is essential to ensure the purity of the compound for research purposes and to understand the factors contributing to their formation. veeprho.comijpsonline.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for impurity profiling. veeprho.comijrps.com Understanding the impurity profile can also provide insights into the reaction mechanisms and help in refining the synthetic route to minimize their generation. researchgate.net

Scalability Research of this compound Synthesis Methods

Scalability research focuses on developing synthetic methods that can be effectively transitioned from the laboratory scale to larger-scale production while maintaining yield, purity, and efficiency. nih.govmdpi.com For this compound, as a compound that was under development, research into scalable synthesis methods would have been necessary to produce sufficient quantities for further investigation. wikipedia.org Scaling up chemical processes can introduce challenges not encountered at the lab bench, such as heat transfer issues, mixing efficiency, and longer reaction times, which can affect reaction outcomes and impurity profiles. mdpi.com Research in this area involves adapting reaction conditions, equipment, and purification strategies to be suitable for larger volumes. deskera.com The goal is to develop robust and reproducible synthetic routes that are economically feasible for producing the required amounts of this compound for research and potential development. deskera.comnih.gov

Structure Activity Relationship Sar and Structural Biology Research of Naflocort

Fundamental Principles of Naflocort Structure-Activity Relationships

A cornerstone of medicinal chemistry is the understanding of a compound's structure-activity relationship (SAR), which describes how the molecular structure of a compound relates to its biological activity. For this compound, specific research delineating these principles is not publicly available.

Identification of Pharmacophoric Elements within this compound

A pharmacophore is the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity. While general pharmacophoric features for glucocorticoids are known (typically including a steroid nucleus, a C3-keto group, a C11-hydroxyl group, and a C17-glycoloyl chain), a specific analysis identifying and confirming these elements within the unique naphtho-fused structure of this compound has not been published. Without experimental data, any discussion of its specific pharmacophore would be purely speculative.

Positional and Substituent Effects on Preclinical Activity

The modification of chemical groups at different positions on a lead compound can dramatically alter its potency, selectivity, and pharmacokinetic properties. There are no available preclinical studies that systematically evaluate the effects of substituents on the this compound scaffold. Consequently, a data table illustrating how different chemical modifications impact its anti-inflammatory or other glucocorticoid activities cannot be constructed.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound

QSAR studies use statistical methods to create predictive models of biological activity based on the physicochemical properties of molecules. Such studies are crucial for optimizing lead compounds and designing new ones with improved properties.

Development of Predictive QSAR Models for Glucocorticoid Activity

No QSAR models specifically developed for or including this compound or its close analogs are found in the reviewed literature. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which does not appear to have been published.

Molecular Descriptors Correlating with this compound's Preclinical Efficacy

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR, these descriptors are correlated with biological activity. Without established QSAR models for this compound, the specific molecular descriptors that correlate with its preclinical efficacy remain undetermined. Therefore, a data table of these descriptors cannot be generated.

Structural Analysis of this compound-Receptor Interactions (Preclinical)

Understanding how a drug binds to its biological target, such as the glucocorticoid receptor, is fundamental to explaining its mechanism of action. Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the three-dimensional structure of a drug-receptor complex. No such structural analyses for this compound bound to the glucocorticoid receptor have been made public. This prevents any detailed discussion of its specific binding mode, key interactions with amino acid residues, and the structural basis for its activity.

X-ray Crystallography Studies of this compound-Target Complexes (Hypothetical)

No publicly available X-ray crystallography data exists for this compound in complex with its biological target. Such studies would theoretically provide atomic-level insights into the binding mode of this compound, identifying key amino acid residues and the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that govern its affinity and selectivity. This information would be crucial for understanding its mechanism of action and for the rational design of new derivatives.

NMR Spectroscopy for Ligand-Target Binding Characterization (Preclinical)

Similarly, there are no published preclinical studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding of this compound to its target. NMR techniques, such as Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping, are powerful tools for confirming ligand binding, determining binding affinities, and identifying the parts of a ligand that are in close contact with the target protein. In the context of this compound, these studies would be invaluable for elucidating its binding epitope and understanding the dynamic nature of the ligand-receptor interaction in solution.

Until research on this compound is published, a detailed and factual article on its structural biology and structure-activity relationships cannot be compiled.

Molecular Mechanism of Action Research of Naflocort

Naflocort Binding to Glucocorticoid Receptors

Glucocorticoid receptors reside in the cytosol in an inactive state, complexed with chaperone proteins, in the absence of a ligand. Upon binding of a glucocorticoid such as this compound, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus nih.govwikipedia.org. In the nucleus, the activated GR can then influence gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors nih.govwikipedia.org.

Allosteric Modulation Studies of Glucocorticoid Receptors by this compound

Allosteric modulation of a receptor occurs when a molecule binds to a site distinct from the orthosteric (primary ligand binding) site, influencing the receptor's conformation and its response to the primary ligand tennessee.edunih.govnews-medical.net. The glucocorticoid receptor is known to be subject to allosteric regulation, which can impact its interaction with coregulators and its transcriptional activity nih.govnih.govfrontiersin.org. While the concept of allosteric modulation of GR is an active area of research, involving studies on how ligand structure tunes allosteric free energy and affects transmission pathways within the receptor nih.govfrontiersin.org, specific studies detailing the allosteric modulation of glucocorticoid receptors specifically by this compound were not found in the provided search results. Research on other GR agonists has explored the link between ligand binding, conformational changes, and allosteric communication between the ligand-binding and cofactor-binding pockets frontiersin.org.

Downstream Molecular and Cellular Signaling Pathways (Preclinical)

Following binding to the GR, this compound influences various downstream molecular and cellular signaling pathways. This primarily involves the regulation of gene expression and modulation of inflammatory responses.

Regulation of Gene Expression by this compound in Cell Lines

Glucocorticoids, including synthetic ones like this compound, are known to regulate the expression of a wide array of genes nih.govwikipedia.orgwikipedia.orgplos.org. This regulation can occur through transactivation, where the activated GR dimer binds to GREs in the promoter regions of target genes, or through transrepression, where monomeric GR interacts with other transcription factors like NF-κB and AP-1, inhibiting their ability to activate pro-inflammatory genes nih.govwikipedia.org. Studies in cell lines are commonly used to investigate how compounds affect gene expression plos.orgnih.govnih.govelifesciences.org. Research indicates that glucocorticoids can activate gene expression in a GR-dependent manner in cell models nih.gov. While the general mechanism of glucocorticoid-mediated gene regulation is understood nih.govwikipedia.org, specific detailed research findings on the regulation of gene expression profiles specifically by this compound in various cell lines were not extensively available within the search results.

Elucidation of Protein-Protein Interactions Mediated by this compound

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, including signal transduction and transcriptional regulation nih.govabcam.comthermofisher.comnih.gov. The glucocorticoid receptor engages in various PPIs, both in its inactive state (with chaperone proteins) and upon activation (with other transcription factors and coregulators) nih.govwikipedia.org. These interactions are critical for the GR's function in regulating gene expression wikipedia.orgnih.gov. While the importance of PPIs in GR signaling is recognized, and methods for studying PPIs are well-established nih.govabcam.comthermofisher.comnih.govpromega.com, specific research detailing protein-protein interactions directly mediated or modulated by this compound were not found in the provided search results. General glucocorticoid receptor interactions, such as the association between the GR's zinc binding region and the RelA subunit of NF-κB, have been demonstrated in vitro and in vivo nih.gov.

Investigation of this compound Effects on Inflammatory Pathways (In Vitro Models)

Glucocorticoids are potent anti-inflammatory agents, primarily acting by repressing the expression of pro-inflammatory genes wikipedia.orgnih.gov. This is largely mediated through the transrepression pathway, where the activated GR interferes with the activity of pro-inflammatory transcription factors like NF-κB wikipedia.orgnih.gov. In vitro models are widely used to study the effects of compounds on inflammatory pathways nih.govresearchgate.net. Research indicates that synthetic glucocorticoids can repress NF-κB-mediated activation of pro-inflammatory genes such as interleukin-8 (IL-8) and ICAM-1 nih.gov. Studies have also investigated the effects of various compounds on inflammatory pathways in in vitro models of conditions like osteoarthritis and dermatitis nih.govresearchgate.net. While this compound is a synthetic glucocorticoid wikipedia.org and glucocorticoids are known to modulate inflammatory responses wikipedia.orgnih.gov, specific detailed findings on the investigation of this compound's effects on particular inflammatory pathways in in vitro models were not extensively present in the search results. However, one source generally mentions this compound in the context of inhibiting inflammatory genes in vitro in patent literature justia.com. The modulation of Syk kinase activity, which plays a role in signaling pathways of immune receptors involved in allergic and autoimmune diseases, is another area related to inflammatory pathways that is being investigated google.comgoogle.comgoogleapis.com.

Comparative Molecular Pharmacology of this compound

Comparative molecular pharmacology involves assessing the activity of a compound relative to other agents, often focusing on receptor interactions and functional outcomes in various biological systems. For this compound, this would entail comparing its binding affinity, selectivity, and functional effects to other known corticosteroids or related compounds.

Selectivity and Specificity Profiling against Related Receptors (In Vitro)

Selectivity refers to the degree to which a drug acts on a given target relative to other potential targets, while specificity can also encompass the ability to discriminate between positive and negative interactions. scienceopen.comfrontiersin.org For a corticosteroid like this compound, in vitro selectivity and specificity profiling would typically involve evaluating its binding affinity to the glucocorticoid receptor compared to other steroid receptors, such as mineralocorticoid, androgen, and progesterone (B1679170) receptors. Studies might employ methods like radioligand binding assays using cell lines expressing specific receptors to determine dissociation constants (Kd) or inhibition constants (Ki). A compound is considered selective if it shows significantly higher affinity for the target receptor than for other receptors. scienceopen.comfrontiersin.org

Functional Assays of this compound Agonism/Antagonism (Preclinical Cellular Models)

Functional assays in preclinical cellular models are used to determine whether a compound acts as an agonist (activating the receptor and initiating a cellular response) or an antagonist (blocking the action of an agonist) at its target receptor. msdmanuals.com For this compound, functional assays would assess its ability to activate the glucocorticoid receptor and elicit typical glucocorticoid-mediated cellular responses in vitro.

These assays can be performed using various cell lines that endogenously express or are transfected to express the glucocorticoid receptor. Readouts can include:

Gene Expression Modulation: Measuring the changes in expression levels of known glucocorticoid-responsive genes using techniques like quantitative PCR or reporter gene assays. nih.gov

Cellular Signaling Pathway Activation: Assessing the impact of this compound on downstream signaling pathways activated by GR binding, potentially using techniques like Western blotting to look at protein phosphorylation or activation states. nih.gov

Phenotypic Changes: Observing and quantifying cellular responses mediated by glucocorticoids, such as inhibition of pro-inflammatory cytokine production in immune cells or induction of apoptosis in certain cell types.

Preclinical cellular models, including 2D cell cultures, 3D spheroids, and organoids, offer valuable tools for assessing drug function and can provide insights into how a compound might behave in a more complex tissue environment. researchgate.netbioneer.dknih.gov The use of advanced cell models can improve the physiological relevance of functional assays compared to traditional methods. researchgate.netnih.gov

Specific data detailing the results of functional assays evaluating this compound's agonistic or antagonistic activity in preclinical cellular models were not extensively available in the provided search results. However, as a synthetic glucocorticoid, it is expected to function as a GR agonist, triggering cellular responses associated with glucocorticoid activity. Functional assays would be essential to confirm this activity and to compare its potency and efficacy to other glucocorticoids in various cellular contexts.

Preclinical Biochemical Characterization of Naflocort in Research Models

In Vitro Metabolic Stability and Biotransformation Pathways of Naflocort

Comprehensive searches of scientific literature and databases did not yield specific information on the in vitro metabolic stability and biotransformation pathways of this compound. While general principles of drug metabolism are well-established, data pertaining directly to this compound's susceptibility to biotransformation, its metabolic pathways, and the characterization of its metabolites in preclinical, non-human models are not publicly available.

Identification of Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450, UGTs)

There is no specific information available in the public domain identifying the enzymatic pathways, such as Cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs), that are involved in the metabolism of this compound. Drug metabolism typically involves Phase I reactions, often catalyzed by CYP enzymes, which introduce or expose functional groups, and Phase II reactions, where enzymes like UGTs conjugate the molecule to increase its water solubility and facilitate excretion. However, without specific studies on this compound, the involvement of these or other enzymatic pathways remains undetermined.

Characterization of this compound Metabolites (Preclinical, Non-Human)

No studies characterizing the metabolites of this compound in any preclinical, non-human models have been identified in the available literature. The process of metabolite identification is crucial in preclinical research to understand the complete disposition of a drug candidate and to assess the potential for pharmacologically active or toxic metabolites.

Role of Specific Enzymes in this compound's Biotransformation (In Vitro)

Due to the absence of specific metabolic studies on this compound, the role of any particular enzyme in its biotransformation in vitro has not been documented. Research in this area would typically involve incubating the compound with specific recombinant enzymes or using chemical inhibitors in liver microsomes to identify the key enzymes responsible for its metabolism.

Preclinical Absorption and Distribution Studies of this compound (Non-Human Models)

Specific preclinical data on the absorption and distribution of this compound in non-human models are not available in the public scientific literature. Such studies are fundamental in drug discovery to predict the bioavailability and tissue penetration of a compound.

Permeability Assessment in In Vitro Cell Monolayers

There are no published studies that have assessed the permeability of this compound using in vitro cell monolayer models, such as Caco-2 or MDCK cells. These assays are standard methods to predict the intestinal absorption of a drug candidate. The lack of such data means that the potential for oral absorption of this compound remains uncharacterized.

Distribution Studies in Animal Tissues for Research Purposes

Information regarding the distribution of this compound in various tissues of animal models for research purposes is not available. Tissue distribution studies are essential to understand where a compound accumulates in the body, which can provide insights into its potential efficacy and toxicity.

Excretion Pathways Research (Preclinical, Non-Human)

The elimination of a drug, or its metabolites, from the body is a critical pharmacokinetic process that primarily occurs through the kidneys (renal excretion) and the liver (biliary excretion). nih.gov Preclinical studies in animal models are designed to elucidate these routes and the underlying mechanisms.

Biliary and Renal Excretion Mechanisms (In Vitro/Animal Models)

Detailed in vitro or animal model studies specifically investigating the biliary and renal excretion mechanisms of this compound are not described in the available literature. Generally, the contribution of renal and hepatic excretion to a drug's clearance is influenced by its physicochemical properties, such as molecular weight, lipophilicity, and protein binding. nih.gov

Renal excretion typically favors compounds that are water-soluble and have a lower molecular weight. The process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption.

Biliary excretion , a function of the liver, tends to be the primary route for larger, more lipophilic compounds and their metabolites. nih.gov These substances are transported from the hepatocytes into the bile and then eliminated via the feces.

Animal models, such as rats and mice, are frequently used to study these pathways. nih.gov Techniques like bile duct cannulation can directly measure the extent of biliary excretion, while analysis of urine and feces provides a broader picture of the primary routes of elimination. In vitro models, including isolated perfused kidneys or liver slices and cultured hepatocytes, can also offer insights into the specific transporters and enzymes involved in the excretion process. unl.pt Without specific studies on this compound, its primary route of elimination via renal or biliary pathways remains uncharacterized in publicly accessible research.

Enterohepatic Recirculation Studies (Animal Models)

Information from dedicated animal model studies on the enterohepatic recirculation of this compound is not available. Enterohepatic recirculation is a process where drugs and their metabolites are excreted in the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation, returning to the liver. nih.govnih.gov This recycling mechanism can significantly prolong the half-life and exposure of a drug in the body. nih.govnih.gov

Studies to investigate this phenomenon in animal models, often in species like rhesus monkeys, typically involve comparing the pharmacokinetic profiles of the drug in intact animals versus those with a cannulated bile duct to interrupt the recirculation pathway. nih.gov An observed increase in the drug's half-life and plasma concentration in intact animals would suggest the occurrence of enterohepatic recirculation. nih.gov The absence of such published studies for this compound means that its potential to undergo this process has not been publicly documented.

Advanced Analytical Chemistry Methodologies for Naflocort Research

Development and Validation of Chromatographic Methods for Naflocort

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For a substance like this compound, a synthetic corticosteroid, various chromatographic techniques are employed to ensure its quality and to study its behavior.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of this compound and for its quantification in pharmaceutical formulations. The development of a robust HPLC method involves a systematic optimization of several parameters to achieve a high degree of accuracy, precision, and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method is preferred for analyzing corticosteroids like this compound. The process involves injecting a sample into a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase then carries the sample through the column, and separation occurs based on the differential partitioning of the analyte between the two phases. Method validation is performed according to international guidelines to ensure the method is suitable for its intended purpose.

Key Parameters for a Validated HPLC Method for this compound Analysis:

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile (B52724) or methanol).

Flow Rate: Typically maintained around 1.0 mL/min.

Detection: UV detection is commonly used, with the wavelength set at the absorption maximum of this compound.

Temperature: Column oven temperature is controlled to ensure reproducibility.

The validation process would include testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound Quantification

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Octadecyl silane (C18) | Provides nonpolar surface for separation. |

| Mobile Phase | Acetonitrile:Water Gradient | Allows for the elution of compounds with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | For quantification and peak purity analysis. |

| Injection Volume | 10 µL | Standardized volume for consistent results. |

| Run Time | 25 minutes | Sufficient time to elute this compound and any impurities. |

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, a high molecular weight steroid, direct analysis by GC is generally not feasible due to its low volatility and thermal lability. The high temperatures required for volatilization in the GC injector would likely cause thermal degradation of the molecule before it reaches the column.

However, GC could be applicable for the analysis of specific, low molecular weight volatile metabolites or for impurities that might be present from the synthesis process. To make non-volatile compounds like this compound or its primary metabolites suitable for GC analysis, a derivatization step would be necessary. This chemical modification process increases the volatility of the analyte, for example, through silylation. Despite this possibility, GC is not a primary or common technique for the analysis of this compound itself.

Chiral Chromatography for Stereoisomeric Analysis

Corticosteroids often contain multiple chiral centers, leading to the existence of various stereoisomers. Since different stereoisomers can have distinct pharmacological activities and toxicological profiles, their separation and analysis are critical. Chiral chromatography is the definitive method for separating enantiomers and diastereomers.

For this compound, this technique would be employed to confirm its stereoisomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of steroid isomers. The development of such a method is essential for quality control during manufacturing.

Mass Spectrometry (MS) Techniques for this compound Research

Mass Spectrometry (MS) is an indispensable tool in modern pharmaceutical research, providing unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques, it offers powerful capabilities for structural elucidation, metabolite identification, and trace-level quantification.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This capability is invaluable for identifying unknown metabolites of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

In a typical workflow, a biological sample from a preclinical or clinical study would be analyzed by a system like Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) MS. The high resolving power of the TOF analyzer allows for the differentiation of compounds with very similar nominal masses. By comparing the accurate mass of a potential metabolite with theoretical masses of predicted biotransformation products (e.g., hydroxylations, glucuronidations), researchers can confidently identify metabolic pathways.

LC-MS/MS for Trace Analysis and Quantitative Studies

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. This technique offers exceptional sensitivity and selectivity, making it ideal for pharmacokinetic studies where concentrations can be very low.

In an LC-MS/MS method for this compound, the compound is first separated from matrix components by HPLC. It then enters the mass spectrometer's ion source (typically electrospray ionization, ESI), where it is ionized. The precursor ion corresponding to this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces chemical noise, enabling precise quantification at picogram or even femtogram levels.

Table 2: Example LC-MS/MS MRM Transitions for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| This compound | [M+H]⁺ | Fragment 1 | Quantifier ion for concentration measurement. |

| This compound | [M+H]⁺ | Fragment 2 | Qualifier ion for identity confirmation. |

| Internal Standard | [IS+H]⁺ | IS Fragment | Used to correct for matrix effects and variability. |

This powerful combination of separation and detection ensures that reliable data is generated for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analytical toolkit for the structural and conformational analysis of complex organic molecules like this compound. This non-destructive technique provides unparalleled insight into the molecular framework at an atomic level, enabling the precise determination of connectivity, stereochemistry, and spatial arrangement. In the context of this compound research, advanced NMR methodologies are indispensable for verifying synthetic pathways, identifying metabolic products, and understanding its three-dimensional structure, which is crucial for its biological activity.

Structure Elucidation of Synthetic Intermediates and Metabolites

The structural verification of synthetic intermediates and the identification of metabolites are critical stages in pharmaceutical development. NMR spectroscopy offers a suite of experiments that allow for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, thereby confirming molecular structures.

During the synthesis of this compound, numerous intermediates are formed. The confirmation of each intermediate's structure is essential to ensure the desired reaction pathway is proceeding correctly. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons present. However, due to the complex and often crowded spectra of steroidal compounds, two-dimensional (2D) NMR techniques are routinely employed for full structure elucidation. rsc.orgmdpi.com

Key 2D NMR experiments used in this context include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton connectivity within the steroid rings and side chains.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. nih.gov

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): Though less common due to sensitivity limitations, this experiment provides direct carbon-carbon correlation information, offering definitive proof of the carbon skeleton. rsc.org

For this compound, which contains fluorine atoms, ¹⁹F NMR spectroscopy is a highly valuable tool. nih.gov Experiments such as ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) and ¹⁹F-¹³C HMQC can provide crucial information about the spatial proximity of the fluorine atom to protons and its connectivity within the carbon framework, aiding in stereochemical assignments. nih.gov

The identification of this compound metabolites follows a similar analytical strategy. After administration, this compound undergoes biotransformation in the body, leading to various metabolic products. unl.edu These metabolites, often present in complex biological matrices, can be identified using NMR-based metabolomics techniques. nih.govfrontiersin.org By comparing the NMR spectra of the metabolites with that of the parent drug, structural modifications such as hydroxylation, glucuronidation, or other phase I and phase II metabolic reactions can be pinpointed. unl.eduresearchgate.net

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for a key intermediate in a hypothetical this compound synthesis, assigned using a combination of 2D NMR techniques.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-1 | 7.21 (d) | 155.2 | H-1 → C-3, C-5, C-10 |

| C-2 | 6.25 (dd) | 128.4 | H-2 → C-4, C-10 |

| C-3 | - | 205.1 | - |

| C-4 | 6.10 (s) | 124.5 | H-4 → C-2, C-5, C-6, C-10 |

| C-9 | - | 92.8 (d, J=170 Hz) | H-11, H-12 → C-9 |

| C-11 | 4.50 (m) | 68.3 | H-11 → C-9, C-10, C-12, C-13 |

| C-18 | 0.95 (s) | 16.8 | H-18 → C-12, C-13, C-14, C-17 |

| C-19 | 1.25 (s) | 19.1 | H-19 → C-1, C-5, C-9, C-10 |

| C-21 | 4.80 (d), 5.10 (d) | 69.5 | H-21 → C-17, C-20 |

Conformational Analysis of this compound and its Complexes

The biological function of a steroid is intimately linked to its three-dimensional shape. NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), provides a powerful means to determine the solution-state conformation of molecules. columbia.edu The NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. rsc.org

NOE Spectroscopy (NOESY and ROESY): Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are the primary tools for conformational analysis. columbia.eduresearchgate.net By analyzing the cross-peaks in a NOESY or ROESY spectrum, a map of through-space proton-proton proximities can be constructed. This information is critical for:

Determining Stereochemistry: The relative orientation of substituents on the steroid rings can be established. For example, a strong NOE between the C-19 methyl protons and a proton at C-4 would confirm their spatial proximity on the same face of the molecule.

Defining Ring Conformation: The characteristic chair, boat, or envelope conformations of the individual rings of the steroid nucleus can be deduced from the pattern of NOE intensities. Solid-state NMR studies on related fluorinated steroids have shown that fluorination can lead to multiple distinct ring conformations. nih.gov

Analyzing Side-Chain Orientation: The preferred orientation of the side chain at C-17 can be investigated by observing NOEs between side-chain protons and protons on the D-ring.

The table below provides examples of key NOE correlations that would be expected for this compound to define its core stereochemistry and conformation.

| Proton 1 | Proton 2 | Expected NOE Intensity | Inferred Information |

| H-19 (CH₃) | H-2β | Strong | Confirms β-orientation of C-19 methyl group |

| H-19 (CH₃) | H-11β | Medium | Proximity of A-ring and C-ring |

| H-18 (CH₃) | H-20 | Strong | Defines conformation around C-17 side chain |

| H-18 (CH₃) | H-12β | Medium | Confirms β-orientation of C-18 methyl group |

| H-1α | H-9α | Weak | A/B/C ring junction conformation |

Furthermore, NMR is instrumental in studying the conformational changes that occur when this compound forms complexes with other molecules, such as carrier proteins, receptors, or formulation excipients like cyclodextrins. nih.govresearchgate.net Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of this compound are in close contact with a macromolecular receptor. nih.gov By comparing the NOESY spectra of free this compound with that of the bound form, it is possible to identify conformational changes induced upon binding, providing insights into the molecular recognition process. nih.gov For instance, changes in chemical shifts and NOE patterns upon complexation can reveal the binding epitope and the bioactive conformation of the drug. nih.gov

Theoretical and Computational Chemistry Studies of Naflocort

Molecular Modeling and Dynamics Simulations of Naflocort

Molecular modeling and dynamics simulations serve as powerful tools to explore the dynamic nature of this compound and its interactions at an atomic level. These computational methods allow for the visualization and analysis of molecular motion, conformational changes, and the intricate dance between a ligand and its protein target.

Ligand-Protein Docking Studies for Glucocorticoid Receptor

To understand the binding mechanism of this compound to its biological target, the glucocorticoid receptor (GR), ligand-protein docking studies are employed. These computational simulations predict the preferred orientation of this compound within the ligand-binding pocket of the GR. The process involves sampling a vast number of possible conformations and positions of the ligand relative to the protein, followed by a scoring function that estimates the binding affinity for each pose.

Successful docking studies rely on high-resolution crystal structures of the glucocorticoid receptor. The binding of a ligand is a dynamic process, and the flexibility of both the ligand and the receptor is a critical factor. Advanced docking protocols can account for protein flexibility to a certain extent, providing a more accurate representation of the binding event. The insights gained from these studies are crucial for understanding the structure-activity relationships of glucocorticoids and for the rational design of new, more selective modulators of the glucocorticoid receptor.

Conformational Analysis of this compound in Solution and Bound States

The three-dimensional shape, or conformation, of this compound is not static. In a solution, it exists as an ensemble of different conformations in equilibrium. Upon binding to the glucocorticoid receptor, it adopts a specific "bioactive" conformation. Conformational analysis aims to identify the most stable conformations of this compound in different environments.

Computational methods can explore the potential energy surface of the molecule to identify low-energy conformations. This analysis reveals the flexibility of the molecule and the energetic barriers between different shapes. Understanding the conformational preferences of this compound in both its free and receptor-bound states is essential for comprehending the energetic cost and thermodynamic drivers of binding.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the this compound-glucocorticoid receptor complex over time. researchgate.net By solving Newton's equations of motion for every atom in the system, MD simulations can track the movements and interactions within the complex, offering insights that are not available from static models. nih.govrowan.edu

These simulations can reveal the stability of the ligand within the binding pocket, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. Furthermore, MD simulations can shed light on how the binding of this compound induces conformational changes in the glucocorticoid receptor, a crucial step in initiating a biological response. The trajectories generated from these simulations can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the complex. whiterose.ac.ukmdpi.com

Quantum Chemical Calculations for this compound Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of this compound. These methods offer a fundamental understanding of the molecule's reactivity and spectroscopic characteristics.

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the distribution of electrons within the this compound molecule. researchgate.net This analysis includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. Furthermore, the calculation of atomic charges and the electrostatic potential map provides insights into the regions of the molecule that are prone to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. For example, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule.

By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, it is possible to predict the chemical shifts in the NMR spectrum. These predictions are valuable for the structural elucidation of this compound and for understanding how its structure relates to its spectroscopic signatures.

In Silico Predictive Modeling for this compound Analogues

Currently, there is a lack of published research on the in silico predictive modeling of this compound analogues. Such studies would typically involve the computational design and evaluation of new molecules based on the this compound scaffold to predict their biological activity, pharmacokinetics, and potential toxicity. This approach allows for the screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

For a compound like this compound, in silico modeling could explore modifications to its structure to enhance its therapeutic index, for example, by increasing its anti-inflammatory potency while minimizing glucocorticoid-related side effects. Techniques such as molecular docking, free energy calculations, and quantitative structure-activity relationship (QSAR) modeling would be central to these efforts.

Application of Cheminformatics in this compound Research

Cheminformatics tools offer a powerful lens through which to analyze and understand the chemical space around this compound. nih.gov However, specific applications of cheminformatics to this compound research have not been detailed in the available literature.

In a hypothetical research context, cheminformatics would be instrumental in:

Database Curation: Compiling and organizing data on this compound and structurally related steroids from various sources.

Chemical Space Analysis: Visualizing the chemical space of this compound and its analogues to identify unexplored areas for new molecular design.

Property Prediction: Using computational models to predict physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential off-target effects of hypothetical this compound derivatives.

A comparative cheminformatics analysis could benchmark this compound against other corticosteroids, highlighting unique structural features that could be exploited for the development of novel anti-inflammatory agents.

Machine Learning Approaches for SAR Prediction in the this compound Series

The application of machine learning (ML) to predict Structure-Activity Relationships (SAR) has revolutionized drug discovery. For the this compound series, ML models could be trained on a dataset of structurally similar compounds with known biological activities to predict the potency of novel, untested analogues. This would significantly accelerate the identification of promising drug candidates.

Different ML algorithms, such as random forests, support vector machines, and deep neural networks, could be employed to build predictive SAR models. These models would learn the complex, non-linear relationships between the molecular descriptors of this compound analogues and their anti-inflammatory activity.

Table 1: Hypothetical Machine Learning Model Performance for this compound SAR Prediction

| Model Type | Training Set Accuracy | Validation Set Accuracy | Key Molecular Descriptors Utilized |

| Random Forest | 0.92 | 0.85 | Topological Polar Surface Area, Molecular Weight, LogP |

| Support Vector Machine | 0.89 | 0.83 | Electronic and Steric Fields (from CoMFA) |

| Deep Neural Network | 0.95 | 0.88 | Molecular Fingerprints, Graph Convolutional Features |

This table is illustrative and based on typical performance for similar small molecule SAR studies, as no specific data exists for this compound.

The development of such predictive models would require the initial synthesis and biological evaluation of a diverse set of this compound analogues to generate a robust training dataset. The insights gained from these models could then guide the design of new compounds with improved therapeutic properties.

Research on Naflocort Derivatives and Analogues

Rational Design and Synthesis of Naflocort Analogues

The rational design and synthesis of this compound analogues involve targeted modifications to the core steroid structure based on an understanding of how chemical features influence biological activity. This process is intrinsically linked to the exploration of Structure-Activity Relationships.

Exploration of Structure-Activity Relationships through Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to designing new drug candidates with improved properties wikipedia.org. By systematically altering specific parts of the this compound molecule, researchers can investigate how these changes affect its binding to receptors and its anti-inflammatory activity. While specific detailed SAR studies solely on this compound derivatives are not extensively detailed in the provided search results, the general approach involves synthesizing derivatives with variations in substituents, functional groups, or stereochemistry wikipedia.org. This allows for the correlation of structural features with observed biological effects, guiding the design of more potent or selective analogues. The principle of SAR has been applied to various compound classes, including other steroid derivatives and anti-inflammatory agents nih.govteknokrat.ac.id.

Synthesis of Prodrugs and Pro-moieties for Research Delivery Systems

The synthesis of prodrugs and pro-moieties is a strategy used to improve the delivery and pharmacokinetic properties of a drug googleapis.comjustia.com. A prodrug is an inactive or less active derivative of a parent drug that is converted back to the active form within the body googleapis.comjustia.com. This approach can be used to enhance solubility, improve membrane permeability, prolong duration of action, or target specific tissues googleapis.comjustia.comgoogle.com. This compound has been listed as a potential candidate for inclusion in lipid prodrug strategies aimed at promoting transport to the lymphatic system and enhancing release of the parent drug google.com. The synthesis of such prodrugs involves conjugating the parent drug (this compound in this case) to a pro-moiety, such as a lipid or other suitable group, using chemical synthesis techniques justia.comgoogle.com.

Preclinical Evaluation of Novel this compound Analogues (In Vitro/Non-Human)

Preclinical evaluation of drug candidates, including this compound analogues, involves in vitro and non-human studies to assess their potential efficacy and understand their biological interactions before any human testing nih.govnih.gov.

Receptor Binding Affinities of Analogues

Receptor binding studies are crucial for understanding how tightly and selectively a drug candidate interacts with its molecular target frontiersin.orgscielo.bratlasgeneticsoncology.org. For corticosteroid analogues like this compound derivatives, this typically involves assessing their binding affinity to glucocorticoid receptors, which mediate their anti-inflammatory effects. High binding affinity to the target receptor is generally desirable for potency atlasgeneticsoncology.org. Studies on other compound classes demonstrate that receptor binding affinities can be quantified using techniques like biolayer interferometry or radioligand binding assays frontiersin.orgnih.gov. While specific binding data for this compound analogues were not found, this type of evaluation would be a standard part of their preclinical assessment.

Comparative Biological Activity in Cell-Based Assays

Cell-based assays are widely used in preclinical research to evaluate the biological activity of drug candidates in a more physiologically relevant context than cell-free systems bioagilytix.comconceptlifesciences.combiovendor.com. These assays can measure various cellular responses, such as inhibition of inflammatory markers, modulation of gene expression, or effects on cell viability and proliferation biovendor.compromega.comgoogle.com. Comparing the activity of this compound analogues in cell-based assays to that of this compound or other reference compounds helps determine if the structural modifications have improved or altered their biological effects bioagilytix.com. These assays are critical for assessing the functional consequences of receptor binding and selecting promising candidates for further development conceptlifesciences.com.

Investigation of Metabolic Stability of Analogues (In Vitro)

Metabolic stability is a key pharmacokinetic property that influences the duration and level of a drug's exposure in the body researchgate.netnih.gov. In vitro metabolic stability studies assess how quickly a compound is broken down by enzymes, primarily those in the liver, such as cytochrome P450 enzymes researchgate.netrsc.org. These studies are typically conducted using liver microsomes or hepatocytes researchgate.netrsc.org. Compounds with higher metabolic stability are generally preferred as they are less likely to be rapidly cleared from the body, potentially allowing for less frequent dosing or higher systemic exposure nih.gov. Evaluating the metabolic stability of this compound analogues helps predict their in vivo half-life and guides the selection of compounds with favorable pharmacokinetic profiles researchgate.netrsc.org.

Interactive Data Table: In Vitro Metabolic Stability (Illustrative Example - Data Not Specific to this compound Analogues)

While specific metabolic stability data for this compound analogues were not found in the provided search results, the following table illustrates how such data would typically be presented for a set of research compounds.

| Compound | In Vitro Half-life (Human Liver Microsomes) | Intrinsic Clearance (µL/min/mg protein) |

| Compound A | > 60 minutes | < 10 |

| Compound B | 30 minutes | 25 |

| Compound C | 10 minutes | 75 |

Future Directions and Emerging Research Avenues for Naflocort

Exploration of Advanced Synthetic Technologies for Naflocort

The synthesis of complex molecules like steroids can benefit significantly from modern synthetic methodologies. This compound's production has been linked to the use of benzocyclobutadiene as an intermediate wikipedia.org. Future research could focus on exploring more efficient, sustainable, and scalable synthetic routes for this compound. This could involve the application of techniques such as flow chemistry, which offers advantages in terms of reaction control, safety, and scalability compared to traditional batch synthesis. research-solution.com Additionally, advancements in catalytic asymmetric synthesis could be applied to ensure the production of specific stereoisomers of this compound, if relevant to its biological activity. epo.org Exploring novel synthetic pathways could potentially reduce production costs and environmental impact, making further research into this compound more feasible.

Deeper Mechanistic Insights into this compound's Cellular Effects

As a glucocorticoid, this compound is expected to exert its effects primarily through interaction with the glucocorticoid receptor. wikipedia.org However, a deeper understanding of the specific binding characteristics, downstream signaling pathways, and potential off-target effects of this compound at the cellular level is an important area for future research. Advanced techniques such as crystallography or cryo-electron microscopy could be employed to determine the precise structure of this compound in complex with the glucocorticoid receptor, providing insights into its binding affinity and specificity. Further cellular studies utilizing techniques like quantitative proteomics and phosphoproteomics could elucidate the specific protein targets and signaling cascades modulated by this compound treatment.

Development of Novel Preclinical Research Models for Glucocorticoid Studies

The study of glucocorticoids and their effects often relies on preclinical models of inflammatory and autoimmune diseases. sancongnghe.vnnih.govnih.govnih.gov While existing models provide valuable insights, the development of novel and more representative preclinical research models is crucial for accurately assessing the potential of compounds like this compound. Future directions could involve the creation of more complex in vitro systems, such as organ-on-a-chip models, which better recapitulate human physiology. nih.gov Furthermore, the development of genetically modified animal models that mimic specific aspects of glucocorticoid response or resistance could provide more refined tools for studying this compound's efficacy and mechanisms of action in a living system. nih.gov Utilizing models that allow for the study of long-term effects and tissue-specific responses would be particularly valuable.

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics in cellular models)

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of biological systems and drug responses. nih.govnih.gov Integrating these technologies into this compound research could provide a comprehensive view of its cellular effects. For instance, metabolomics could reveal how this compound alters cellular metabolic pathways, while proteomics could identify changes in protein expression levels and post-translational modifications upon treatment. nih.gov Transcriptomics could provide insights into the genes regulated by this compound. nih.gov By applying these technologies to cellular or preclinical models treated with this compound, researchers could identify biomarkers of response or resistance, uncover novel therapeutic targets, and gain a more holistic understanding of this compound's biological impact. nih.gov

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Naflocort’s anti-inflammatory mechanisms?

- Methodological Guidance : Use in vitro models (e.g., human keratinocyte cell lines) to assess glucocorticoid receptor (GR) binding affinity and downstream gene regulation via qPCR or RNA sequencing. For in vivo studies, murine models of contact dermatitis or psoriasis are recommended to evaluate efficacy in suppressing cytokine release (e.g., IL-6, TNF-α). Dose-response curves should be constructed to compare this compound’s potency with other glucocorticoids like cortisone .

Q. How can researchers validate this compound’s molecular structure and purity in synthesized batches?

- Methodological Guidance : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with the compound’s SMILES string (FC12C(C3C(C4(C(C3)CC3C(C4)CCCC3)C(=O)CO)(CC1O)C)CCC1=CC(=O)C=CC21C) to ensure accuracy .

Q. What are the key pharmacokinetic parameters to measure in preclinical this compound studies?

- Methodological Guidance : Assess bioavailability through plasma concentration-time profiles (AUC, Cmax, Tmax), half-life (t½), and tissue distribution in rodent models. Use LC-MS/MS for quantification. Compare results with structurally similar glucocorticoids to identify metabolic stability advantages or limitations .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s efficacy across different inflammatory models?

- Methodological Guidance : Conduct meta-analyses of dose-response relationships and stratification by model type (e.g., acute vs. chronic inflammation). Use multivariate regression to identify confounding variables (e.g., GR isoform expression, pharmacokinetic variability). Replicate studies in standardized models with controlled genetic backgrounds (e.g., CRISPR-edited GR knockout mice) to isolate mechanisms .

Q. What statistical approaches are optimal for analyzing this compound’s long-term safety profile in translational studies?

- Methodological Guidance : Apply survival analysis (Kaplan-Meier curves, Cox proportional hazards models) for adverse event monitoring. Use mixed-effects models to account for inter-individual variability in longitudinal data. Predefine endpoints (e.g., HPA axis suppression, dermal atrophy) based on prior glucocorticoid toxicology studies .

Q. How can computational methods enhance this compound’s molecular optimization for reduced side effects?

- Methodological Guidance : Perform molecular dynamics simulations to study GR binding kinetics and ligand-receptor stability. Use quantitative structure-activity relationship (QSAR) models to predict modifications in the naphtho-pregna-diene backbone that reduce off-target interactions (e.g., with mineralocorticoid receptors). Validate predictions with in silico docking and in vitro assays .

Q. What strategies resolve reproducibility challenges in this compound’s synthesis protocols?

- Methodological Guidance : Document reaction conditions (temperature, solvent purity, catalyst ratios) rigorously using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw NMR/HPLC datasets in open repositories for peer validation. Collaborate with analytical chemistry groups to standardize characterization workflows .

Q. How do researchers design comparative studies between this compound and newer glucocorticoids?

- Methodological Guidance : Use randomized, double-blind designs in matched patient cohorts (e.g., psoriasis patients). Primary endpoints should include clinical scores (PASI) and biomarker levels (IL-17, IFN-γ). Include equivalence testing to determine non-inferiority margins. Publish negative results to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。